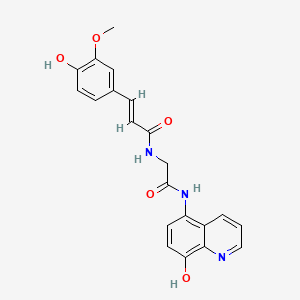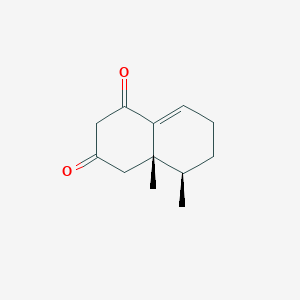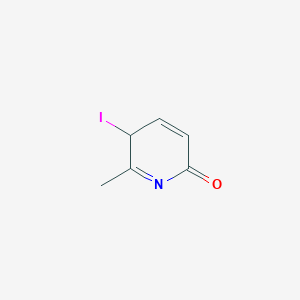
3-iodo-2-methyl-3H-pyridin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-iodo-2-methyl-3H-pyridin-6-one is a heterocyclic compound that features a pyridine ring substituted with an iodine atom at the 3-position and a methyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-2-methyl-3H-pyridin-6-one can be achieved through various methods. One common approach involves the halogenation of 2-methylpyridine derivatives. For example, the reaction of 2-methylpyridine with iodine in the presence of an oxidizing agent can yield this compound . Another method involves the use of triiodide and sodium iodide in acetone to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-iodo-2-methyl-3H-pyridin-6-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield deiodinated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and arylboronic acids for Suzuki-Miyaura reactions.
Major Products Formed
The major products formed from these reactions include substituted pyridines, N-oxides, and various coupled products depending on the specific reaction conditions and reagents used.
科学研究应用
3-iodo-2-methyl-3H-pyridin-6-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is utilized in the development of agrochemicals and materials science.
作用机制
The mechanism of action of 3-iodo-2-methyl-3H-pyridin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its target. Additionally, the methyl group can affect the compound’s lipophilicity and overall pharmacokinetic properties.
相似化合物的比较
Similar Compounds
2-methyl-3H-pyridin-6-one: Lacks the iodine substitution, resulting in different reactivity and applications.
3-chloro-2-methyl-3H-pyridin-6-one: Similar structure but with a chlorine atom instead of iodine, leading to variations in chemical behavior and biological activity.
3-bromo-2-methyl-3H-pyridin-6-one:
Uniqueness
3-iodo-2-methyl-3H-pyridin-6-one is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and specific reactivity patterns. This uniqueness makes it valuable in specific synthetic and research applications where iodine’s properties are advantageous.
属性
分子式 |
C6H6INO |
|---|---|
分子量 |
235.02 g/mol |
IUPAC 名称 |
3-iodo-2-methyl-3H-pyridin-6-one |
InChI |
InChI=1S/C6H6INO/c1-4-5(7)2-3-6(9)8-4/h2-3,5H,1H3 |
InChI 键 |
GUOIDRKQNGUBNW-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=O)C=CC1I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


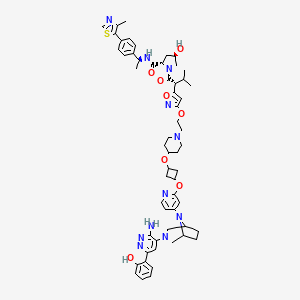
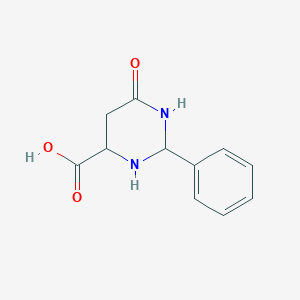
![[1,1,2,3,3-pentadeuterio-2-[(Z)-heptadec-10-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12362630.png)
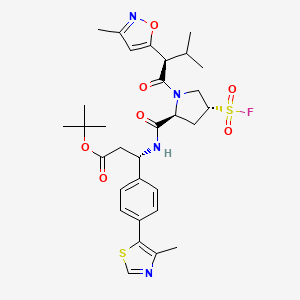
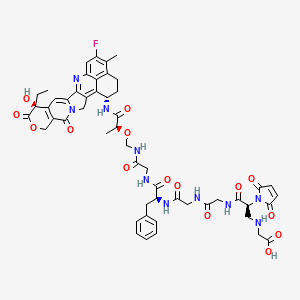
![2-[5-(1,1,2,2,2-Pentadeuterioethyl)-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid](/img/structure/B12362650.png)

![5-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12362661.png)
![Ornithine, N2,N5-dicarboxy-N5-(carboxyamidino)-, dibenzyl tert-butyl ester (7CI); 11-Oxa-2,4,9-triazatridecanoic acid, 8-carboxy-3-imino-12,12-dimethyl-10-oxo-4-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester, (S)-](/img/structure/B12362678.png)

![(3S)-3-[[(2S,4R)-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]propanoic acid](/img/structure/B12362691.png)

